Panteteína

Descripción general

Descripción

Pantetheine is a naturally occurring compound that serves as an intermediate in the biosynthesis of coenzyme A, a crucial cofactor in various enzymatic reactions. It is the cysteamine amide analog of pantothenic acid (vitamin B5) and is considered a more metabolically active form of the vitamin . Pantetheine plays a vital role in the metabolism of carbohydrates, fats, and proteins, making it essential for maintaining cellular function and energy production .

Aplicaciones Científicas De Investigación

Pantetheine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Pantetheine is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions, including the synthesis and oxidation of fatty acids .

Biology: In biological research, pantetheine is studied for its role in cellular metabolism and its potential as a biomarker for metabolic disorders .

Medicine: Pantetheine and its derivatives have shown promise in the treatment of hypercholesterolemia, arteriosclerosis, and diabetes. Clinical trials have demonstrated its ability to favorably impact lipid profiles and improve cardiovascular health .

Industry: Pantetheine is used in the production of dietary supplements and pharmaceuticals. Its role in enhancing the stability and bioavailability of coenzyme A makes it valuable in various industrial applications .

Mecanismo De Acción

Target of Action

Pantetheine primarily targets the synthesis of Coenzyme A (CoA) . CoA plays an essential role as a cofactor in the metabolism of lipids and carbohydrates, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism .

Mode of Action

Pantetheine acts as an intermediate in the production of CoA . It consists of two molecules of pantetheine that form a dimer via disulfide linkages . Pantetheine serves as the precursor for the synthesis of CoA . CoA is involved in the transfer of acetyl groups, in some instances to attach to proteins closely associated with activating and deactivating genes .

Biochemical Pathways

Pantetheine is involved in the biosynthetic pathway of CoA . It bypasses the cysteine reactions required to form pantetheine from pantothenic acid, providing a more metabolically active form of the vitamin . CoA, in turn, is a cofactor in over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, amino acid catabolism, heme synthesis, and acetylcholine .

Pharmacokinetics

It’s known that pantetheine is the product of dephosphorylation of phosphopantetheine . This reaction is catalyzed by various kinases, which are present in both microorganisms and animal livers . Pantetheine is then degraded by pantetheinase, which splits it into cysteamine and pantothenic acid .

Result of Action

The primary result of Pantetheine’s action is the production of CoA . CoA plays a crucial role in the metabolism of lipids and carbohydrates, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism . This has a significant impact on various physiological processes, including energy production and the synthesis of essential biomolecules.

Action Environment

The action of Pantetheine can be influenced by various environmental factors. For instance, the synthesis of Pantetheine from simple chemicals has been shown to occur under everyday conditions, suggesting that it could have formed naturally early in our planet’s history . Furthermore, the presence of certain enzymes, such as kinases and pantetheinase, can influence the synthesis and degradation of Pantetheine .

Análisis Bioquímico

Biochemical Properties

Pantetheine is an intermediate metabolite of coenzyme A, prerequisite for metabolic reactions . It interacts with various enzymes and proteins, including those involved in the synthesis of CoA and acyl carrier proteins . The reactive component of both CoA and acyl carrier proteins is not the pantothenic acid molecule but rather it is the sulfhydryl (SH) group donated from cysteine .

Cellular Effects

Pantetheine influences cell function by impacting a variety of lipid risk factors in persons with hypercholesterolemia, arteriosclerosis, and diabetes . It also affects parameters associated with platelet lipid composition and cell membrane fluidity .

Molecular Mechanism

Pantetheine exerts its effects at the molecular level through its role in the synthesis of CoA and acyl carrier proteins . It bypasses the cysteine reactions required to form pantetheine from pantothenic acid, providing a more metabolically active form of the vitamin .

Temporal Effects in Laboratory Settings

In laboratory settings, Pantetheine has shown consistent positive impacts on a variety of lipid risk factors over time . It also exhibits lipotropic activity and exerts hepato-protective action .

Dosage Effects in Animal Models

While specific dosage effects of Pantetheine in animal models are not mentioned in the sources, it has been shown to inhibit cataract formation in several animal models .

Metabolic Pathways

Pantetheine is involved in over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, amino acid catabolism, and heme synthesis .

Subcellular Localization

Given its role in the synthesis of CoA and acyl carrier proteins, it is likely to be found in areas of the cell where these molecules are synthesized and utilized .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pantetheine can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the dephosphorylation of phosphopantetheine, catalyzed by alkaline phosphatase in microorganisms like Escherichia coli . Another method involves the chemical synthesis of pantetheine from pantothenic acid and cysteamine, which can be achieved through a series of condensation and reduction reactions .

Industrial Production Methods: Industrial production of pantetheine often involves microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to enhance the yield of pantetheine. These engineered strains are capable of converting pantothenic acid to pantetheine through a series of enzymatic reactions . This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Pantetheine undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One notable reaction is its oxidation to pantethine, a dimeric form linked by a disulfide bond . Pantetheine can also be hydrolyzed by the enzyme pantetheinase to produce pantothenic acid and cysteamine .

Common Reagents and Conditions:

Oxidation: Pantetheine can be oxidized using mild oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Reduction of pantetheine to its monomeric form can be achieved using reducing agents like dithiothreitol.

Hydrolysis: Enzymatic hydrolysis of pantetheine is catalyzed by pantetheinase under physiological conditions.

Major Products:

Pantethine: Formed through the oxidation of pantetheine.

Pantothenic Acid and Cysteamine: Produced through the hydrolysis of pantetheine by pantetheinase.

Comparación Con Compuestos Similares

Pantetheine is often compared to its analogs, pantothenic acid and pantethine.

Pantothenic Acid:

Similarity: Both are precursors in the biosynthesis of coenzyme A.

Pantethine:

Similarity: Pantethine is the dimeric form of pantetheine, linked by a disulfide bond.

Uniqueness of Pantetheine: Pantetheine’s unique position in the biosynthetic pathway of coenzyme A, along with its ability to bypass certain metabolic steps, makes it a more efficient and potent form of vitamin B5 .

Propiedades

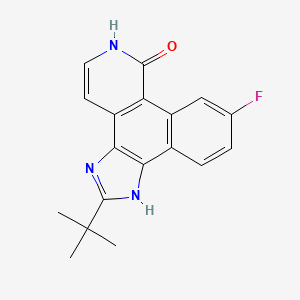

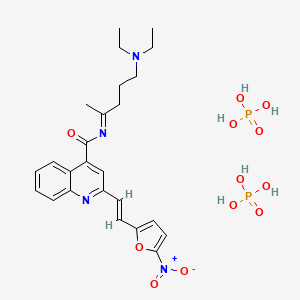

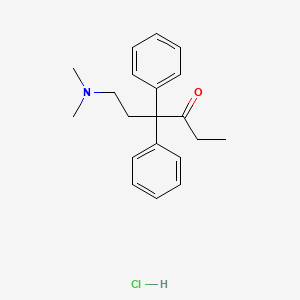

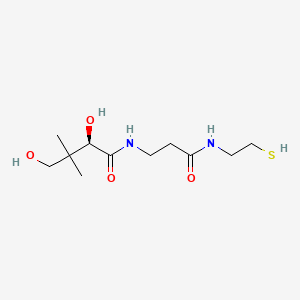

IUPAC Name |

2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXZGRMVNNHPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pantetheine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-65-1 | |

| Record name | Pantetheine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)